1-(Azetidin-3-yl)prop-2-yn-1-one 1-(Azetidin-3-yl)prop-2-yn-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728018
InChI: InChI=1S/C6H7NO/c1-2-6(8)5-3-7-4-5/h1,5,7H,3-4H2
SMILES:
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol

1-(Azetidin-3-yl)prop-2-yn-1-one

CAS No.:

Cat. No.: VC17728018

Molecular Formula: C6H7NO

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)prop-2-yn-1-one -

Specification

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
IUPAC Name 1-(azetidin-3-yl)prop-2-yn-1-one
Standard InChI InChI=1S/C6H7NO/c1-2-6(8)5-3-7-4-5/h1,5,7H,3-4H2
Standard InChI Key AZGRBAZZCJXUGV-UHFFFAOYSA-N
Canonical SMILES C#CC(=O)C1CNC1

Introduction

Structural and Chemical Identity

Molecular Framework and Nomenclature

1-(Azetidin-3-yl)prop-2-yn-1-one consists of an azetidine ring (a saturated four-membered ring with three carbon atoms and one nitrogen atom) substituted at the 3-position with a prop-2-yn-1-one group. The propiolamide moiety introduces significant electron-withdrawing character, influencing the compound’s reactivity in nucleophilic and electrophilic transformations . The IUPAC name reflects this substitution pattern, with the ketone group positioned at the terminal alkyne carbon.

Physicochemical Properties

Key physicochemical data include:

  • Molecular Formula: C6H7NO\text{C}_6\text{H}_7\text{NO}

  • Molecular Weight: 109.13 g/mol

  • CAS Registry Number: 1603024-03-8 .

Experimental data on melting/boiling points and solubility remain limited in public literature, but its synthetic intermediates and derivatives often exhibit solubility in polar aprotic solvents like dichloromethane and acetonitrile .

Synthetic Methodologies

Direct Synthesis from Azetidine and Propiolate Esters

A common route involves the condensation of azetidine with methyl propiolate under cryogenic conditions. For example, azetidine (8.76 mmol) dissolved in a methanol/water mixture is treated with methyl propiolate at 50C-50^\circ \text{C}, followed by acid hydrolysis to yield the target compound . This method achieves moderate yields (72–80%) and avoids side reactions such as polymerization of the alkyne moiety.

Alternative Pathways via Gold-Catalyzed Reactions

Gold(I) complexes, such as IPrAuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), facilitate the formation of gold-alkynyl intermediates. Treatment of 1-(azetidin-1-yl)prop-2-yn-1-one with IPrAuCl in dichloromethane/triethylamine yields stable gold-alkynyl complexes, which are pivotal in studying ligand effects on catalytic activity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CD2_2Cl2_2):

  • δ = 1.86–1.95 (m, 4H, azetidine CH2_2)

  • δ = 3.07 (s, 1H, alkyne proton)

  • δ = 3.40 (t, 4H, N–CH2_2) .

13C NMR (125 MHz, CD2_2Cl2_2):

  • δ = 25.0 (azetidine CH2_2)

  • δ = 87.1 (sp-hybridized alkyne carbon)

  • δ = 170.3 (carbonyl carbon) .

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong absorption at 2121 cm1^{-1}, characteristic of the carbon-carbon triple bond, and a carbonyl stretch at 1703 cm1^{-1} .

Reactivity and Kinetic Studies

Methylation Kinetics

Treatment with methyl triflate (MeOTf) in CD2_2Cl2_2 at 298 K follows pseudo-first-order kinetics, with a rate constant k=0.910×103s1k = 0.910 \times 10^{-3} \, \text{s}^{-1} . Competing experiments with gold complexes reveal that coordination to the alkyne moiety slows methylation, underscoring the influence of metal ligation on reactivity .

Rotational Barriers in the Azetidine Ring

Variable-temperature NMR studies quantify the rotational barrier of the azetidine ring. At 298 K, the energy barrier for ring inversion is approximately 12–15 kcal/mol, attributed to angle strain in the four-membered ring .

Applications in Organic Synthesis

Gold-Catalyzed Cycloadditions

The compound serves as a substrate in gold-catalyzed [2+2] cycloadditions, enabling the construction of bicyclic frameworks. For instance, reaction with ethylene under Au(I) catalysis yields strained cyclobutane derivatives, which are valuable in medicinal chemistry .

Precursor to Bioactive Molecules

Derivatization of the alkyne moiety via Sonogashira coupling or hydroamination provides access to azetidine-containing pharmaceuticals. Recent studies highlight its role in synthesizing kinase inhibitors and antimicrobial agents .

Computational Insights

HOMO-LUMO Analysis

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 6.2 eV, with the LUMO localized on the carbonyl and alkyne groups. This electronic profile facilitates electrophilic attacks at the β-carbon of the alkyne .

Transition-State Modeling

DFT studies of methylation kinetics identify a trigonal bipyramidal transition state, with MeOTf approaching the lone pair of the azetidine nitrogen. The computed activation energy (ΔG\Delta G^\ddagger) of 18.5 kcal/mol aligns with experimental data .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator